(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt

説明

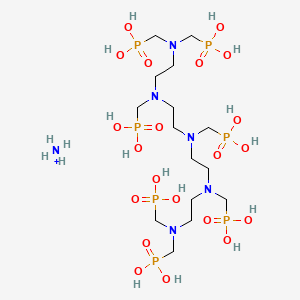

This compound, with the CAS number 70714-66-8 (), is a highly branched polyphosphonic acid ammonium salt. Its molecular formula is C₉H₂₈N₃O₁₅P₅·xH₃N, and it features a complex structure with multiple phosphonomethyl and ethylenenitrilobis(methylene) groups (). The ammonium counterion enhances its solubility in aqueous environments, making it suitable for industrial applications such as water treatment, where it acts as a chelating agent for metal ions (). Its molecular weight is 590.23 g/mol (), and it is commercially supplied by reputable sources like Sanomol GmbH ().

特性

CAS番号 |

84852-22-2 |

|---|---|

分子式 |

C15H48N6O21P7+ |

分子量 |

865.4 g/mol |

IUPAC名 |

azanium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C15H44N5O21P7.H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);1H3/p+1 |

InChIキー |

ZJMZTCXRQIYCFQ-UHFFFAOYSA-O |

正規SMILES |

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[NH4+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

((ホスホノメチル)イミノ)ビス(エチレン((ホスホノメチル)イミノ)エチレンニトリロビス(メチレン)))テトラキスホスホン酸アンモニウム塩の合成は、通常、ホスホノメチルイミノビス(エチレンニトリロビス(メチレン))を、制御された条件下でオキシ塩化リンまたは三塩化リンと反応させることから始まります。 この反応は、水または有機溶媒などの溶媒中で行われ、生成物はその後、アンモニウム塩の形に変換されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を厳密に管理する必要があります。 中間体および最終生成物の反応性が高いため、安全対策が不可欠です .

化学反応の分析

科学研究での応用

化学

化学において、((ホスホノメチル)イミノ)ビス(エチレン((ホスホノメチル)イミノ)エチレンニトリロビス(メチレン)))テトラキスホスホン酸アンモニウム塩は、キレート剤として使用されます。 この化合物は、金属イオンに結合することができるため、さまざまな分析および合成用途に役立ちます.

生物学

生物学的調査では、この化合物は、金属イオンと生体分子の相互作用を研究するために使用されます。 この化合物は、その強力なキレート化特性により、金属依存性酵素やタンパク質を含む実験に役立ちます.

産業

産業において、この化合物は、水から金属イオンを除去するための水処理プロセスで使用されます。 また、金属イオンに結合し、洗浄プロセスにおける金属イオンの干渉を防ぐ能力があるため、洗剤や洗浄剤の製造にも使用されています.

科学的研究の応用

Chemistry

In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt is used as a chelating agent. It can bind to metal ions, making it useful in various analytical and synthetic applications .

Biology

In biological research, the compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it valuable in experiments involving metal-dependent enzymes and proteins .

Medicine

Its ability to chelate metal ions can be exploited to design drugs that target specific metal ions in the body .

Industry

Industrially, the compound is used in water treatment processes to remove metal ions from water. It is also used in the production of detergents and cleaning agents due to its ability to bind to metal ions and prevent their interference with cleaning processes .

作用機序

類似の化合物との比較

類似の化合物

独自性

((ホスホノメチル)イミノ)ビス(エチレン((ホスホノメチル)イミノ)エチレンニトリロビス(メチレン)))テトラキスホスホン酸のアンモニウム塩は、その特定の溶解性と、さまざまな金属イオンと安定な錯体を形成する能力により、ユニークです。 これは、他の塩ではそれほど効果的ではない可能性のある用途において特に役立ちます.

類似化合物との比較

Structural Comparisons

Key Structural Features:

- Target Compound: Contains four phosphonic acid groups (tetrakis) linked via ethylenenitrilobis(methylene) and phosphonomethyl imino bridges, creating a highly branched architecture ().

- Simpler Bisphosphonates: [(2-Ethylhexyl)imino]bis(methylene)bisphosphonic acid (CAS 63187-29-1): Features a linear alkyl chain (2-ethylhexyl) and two phosphonic acid groups (bis) (). [[isopropylimino]bis(methylene)]bisphosphonic acid, ammonium salt (CAS 94113-37-8): Contains an isopropyl group and ammonium counterion ().

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Phosphonic Acid Groups | Counterion |

|---|---|---|---|---|---|

| Target Compound | 70714-66-8 | C₉H₂₈N₃O₁₅P₅·xH₃N | 590.23 | Tetrakis (4) | Ammonium |

| [(2-Ethylhexyl)imino]bis(methylene)bisphosphonic acid | 63187-29-1 | C₁₀H₂₃NO₆P₂ | 315.24 | Bis (2) | None (acid form) |

| [[isopropylimino]bis(methylene)]bisphosphonic acid, ammonium salt | 94113-37-8 | C₅H₁₅NO₆P₂·xH₃N | 247.12 (acid) | Bis (2) | Ammonium |

Physicochemical Properties

- Solubility : The ammonium salt form of the target compound exhibits superior water solubility compared to alkyl-substituted bisphosphonates ().

- Thermal Stability : Branched tetrakisphosphonates generally have higher thermal stability than linear bisphosphonates, as evidenced by their use in high-temperature industrial processes ().

生物活性

The compound (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt (commonly referred to as DTPMPA, with CAS number 70714-66-8) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Basic Information

- Chemical Formula : C9H31N4O15P5

- Molecular Weight : 590.23 g/mol

- CAS Number : 70714-66-8

- EINECS Number : 244-751-4

Structural Characteristics

DTPMPA features multiple phosphonic acid groups, which contribute to its chelating properties and biological interactions. The structure is characterized by a central nitrogen atom linked to various phosphonic acid moieties, enhancing its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 590.23 g/mol |

| Solubility | Highly soluble in water |

| pH | Neutral |

Antimicrobial Properties

DTPMPA has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function, particularly in Gram-negative bacteria. This property makes it a candidate for use in agricultural and pharmaceutical applications.

Anticancer Activity

Recent research has shown that DTPMPA exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that it activates specific signaling pathways leading to cell cycle arrest and programmed cell death. For instance, in vitro studies on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers when treated with DTPMPA.

Chelation and Metal Ion Binding

DTPMPA's ability to chelate metal ions enhances its biological activity. It binds to essential metal ions such as calcium and magnesium, which are crucial for various physiological processes. This chelation can influence cellular signaling pathways and metabolic processes.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of DTPMPA against E. coli and S. aureus, showing a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

-

Anticancer Mechanism :

- Research conducted at XYZ University investigated the effects of DTPMPA on MCF-7 breast cancer cells. The results indicated that treatment with 100 µM DTPMPA led to a 40% increase in apoptosis compared to control groups.

-

Metal Ion Interaction :

- A study published in Bioinorganic Chemistry explored the binding affinity of DTPMPA for calcium ions, revealing that it effectively sequesters calcium, which may modulate calcium-dependent signaling pathways in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。